Molecular Formula and Mass Difference vs. Parent Drug AB-CHMINACA
AB-CHMINACA metabolite M7 (C₂₀H₂₅N₃O₅, monoisotopic mass 387.18 Da) is structurally differentiated from the parent drug AB-CHMINACA (C₂₀H₂₈N₄O₂, monoisotopic mass 356.22 Da) by replacement of the terminal amide group with a carboxylic acid and oxidation of the isopropyl substituent to a second carboxylic acid [1]. This results in a net mass increase of 31 Da and a fundamentally different ionization behavior in electrospray mass spectrometry. The parent drug is supplied as a ≥98% pure single enantiomer (neat solid), whereas the M7 metabolite is a ≥95% mixture of diastereomers supplied as a 5 mg/ml solution in methanol .
| Evidence Dimension | Molecular formula / monoisotopic mass / purity specification |
|---|---|
| Target Compound Data | C₂₀H₂₅N₃O₅; MW 387.43; monoisotopic mass 387.18 Da; ≥95% (mixture of diastereomers) |
| Comparator Or Baseline | AB-CHMINACA parent: C₂₀H₂₈N₄O₂; MW 356.47; monoisotopic mass 356.22 Da; ≥98% (single enantiomer, neat solid) |
| Quantified Difference | Δ mass = +31 Da; purity specification difference (≥95% diastereomer mixture vs. ≥98% single enantiomer) |
| Conditions | Product specifications from Cayman Chemical certificates of analysis; molecular formulas confirmed by HR-MS and NMR |
Why This Matters
The 31 Da mass difference and distinct molecular formula necessitate separate calibration curves and MRM transitions in quantitative LC-MS/MS assays; using the parent drug standard for metabolite quantification introduces systematic bias in forensic reporting.
- [1] Erratico C, et al. Drug Test Anal. 2015;7(10):866-76. Carboxylated metabolites of AB-CHMINACA identified; two carboxylated species formed via amidase and oxidative pathways. View Source
